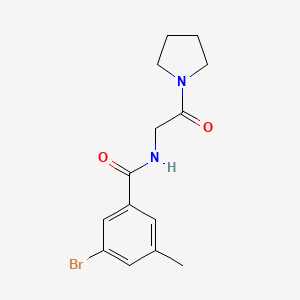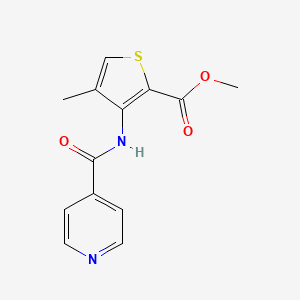
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as BMEP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMEP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to interact with the dopamine D1 receptor, which is involved in cognitive function and reward processing. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific research application. In studies on the central nervous system, this compound has been shown to improve cognitive function and memory. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide in lab experiments is its specificity for certain signaling pathways and receptors. This allows researchers to target specific biological processes and investigate their function. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the specific research application.
未来方向
There are several future directions for 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide research, including further investigation of its potential as a treatment for cognitive disorders and cancer. Additionally, research on the specific signaling pathways and receptors targeted by this compound could lead to the development of more targeted and effective treatments for various diseases. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of even more potent and specific compounds for scientific research.
合成方法
The synthesis of 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 3-bromo-5-methylbenzoic acid with N-(2-oxo-2-pyrrolidin-1-ylethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, this compound has been shown to have potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been studied for its anti-inflammatory properties.
属性
IUPAC Name |
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10-6-11(8-12(15)7-10)14(19)16-9-13(18)17-4-2-3-5-17/h6-8H,2-5,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTLKVNJOBLSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)

![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)


![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![N-methyl-1-(2-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7662990.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)

![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
